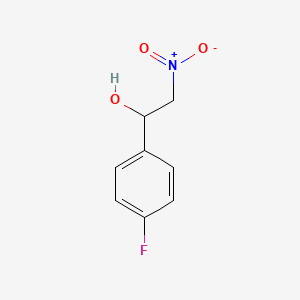

1-(4-Fluorophenyl)-2-nitroethanol

Description

1-(4-Fluorophenyl)-2-nitroethanol is a β-nitroalcohol compound characterized by a nitro group (-NO₂) and a hydroxyl group (-OH) on adjacent carbons, with a 4-fluorophenyl substituent. It is synthesized via the nitroaldol (Henry) reaction, involving 4-fluorobenzaldehyde and nitromethane under catalytic asymmetric conditions . This compound is notable for its chiral center, enabling applications in asymmetric synthesis and pharmaceutical intermediates. Its structure is confirmed by NMR, IR, and HPLC data, with an enantiomeric excess (ee) of 87% reported under optimized conditions .

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-nitroethanol |

InChI |

InChI=1S/C8H8FNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4,8,11H,5H2 |

InChI Key |

VHQOMTRRZXGIFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C[N+](=O)[O-])O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic Properties

NMR Analysis

- 1-(4-Fluorophenyl)-2-nitroethanol: ¹H NMR: δ 5.47 (d, J = 7.5 Hz, CHOH), 4.46–4.63 (m, CH₂NO₂), 7.07–7.42 (ArH) . ¹³C NMR: δ 70.3 (CH₂NO₂), 81.2 (CHOH), 115.9–127.8 (ArC) .

- 1-(2-Chlorophenyl)-2-nitroethanol: ¹H NMR: δ 5.79 (d, J = 9.3 Hz, CHOH), 4.59–4.64 (m, CH₂NO₂), 7.26–7.60 (ArH) . ¹³C NMR: δ 67.8 (CH₂NO₂), 79.3 (CHOH), 127.5–135.5 (ArC) .

The deshielding of CHOH in the 2-chloro derivative (δ 5.79 vs. 5.47) reflects stronger electron-withdrawing effects from ortho-chloro substitution, altering the electronic environment .

IR Spectroscopy

The hydroxyl stretching frequency (νOH) for 1-(4-Fluorophenyl)-2-nitroethanol is 3445 cm⁻¹, consistent with intramolecular hydrogen bonding between -OH and -NO₂ groups . Similar compounds, such as 1-(3-chlorophenyl)-2-nitroethanol, exhibit νOH at ~3400–3450 cm⁻¹, indicating comparable hydrogen-bonding interactions .

Preparation Methods

Standard Alkaline Conditions

Aqueous sodium hydroxide (10%) is added to a mixture of 4-fluorobenzaldehyde and nitromethane in ethanol or ethanol-dioxane solvents at 5°C. The reaction is quenched with acetic acid, yielding a crude product that precipitates as a yellow solid. Recrystallization from ethanol/water mixtures achieves purification, though enantioselectivity is minimal under these conditions.

Key Parameters :

-

Molar Ratio : 1:2–3 (aldehyde to nitromethane)

-

Yield : ~50–60% (unoptimized)

Asymmetric Henry Reaction with Chiral Catalysts

Asymmetric catalysis enables enantioselective synthesis, critical for pharmaceutical applications. Two prominent systems are discussed:

Zn(OTf)₂/(1S,2R)-N-Methylephedrine Catalysis

A chiral Zn(II) complex, formed in situ from Zn(OTf)₂ and (1S,2R)-N-methylephedrine, catalyzes the reaction in dichloromethane at −20°C.

-

Procedure :

-

4-Fluorobenzaldehyde (1 mmol), nitromethane (10 mmol), Zn(OTf)₂ (0.3 mmol), and DIPEA (0.3 mmol) are stirred under nitrogen.

-

Chiral ligand (0.45 mmol) is added, followed by 16–18 hours of reaction.

-

Work-up involves extraction with ether and chromatography.

-

Results :

Co(II)-Salen Complex Catalysis

Cobalt-salen catalysts provide an alternative asymmetric route. A Co(II)-salen complex (0.5 mol%) in dichloromethane with DIPEA (0.5 mmol) achieves 87% ee at room temperature.

-

Kinetic Profile :

Solvent and Reaction Condition Optimization

Solvent polarity and temperature critically impact reaction efficiency and selectivity.

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | ee (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 70 | 94 |

| Ethanol | 24.55 | 58 | <5 |

| Isopropyl Alcohol | 19.92 | 64 | 72 |

Insights :

Temperature Effects

Lower temperatures (−20°C to 0°C) improve enantioselectivity by slowing non-catalyzed pathways. At 25°C, ee drops to 60–70% for Zn(OTf)₂ systems.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.55–7.30 (m, 2H, ArH), 7.21–7.00 (m, 2H, ArH), 5.53–5.39 (dd, J = 8.8, 3.1 Hz, CHOH), 4.69–4.40 (m, CH₂NO₂).

-

IR : 3445 cm⁻¹ (O-H), 1556 cm⁻¹ (NO₂).

Comparative Analysis of Catalytic Systems

| Catalyst System | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Zn(OTf)₂/N-Methylephedrine | 70 | 94 | High | Moderate |

| Co(II)-Salen | 65 | 87 | Moderate | Low |

| NaOH (Classical) | 60 | <5 | Low | High |

Trade-offs :

-

Zn(OTf)₂ : High ee but requires inert conditions and costly ligands.

-

Classical Method : Scalable but unsuitable for enantioselective applications.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies using microreactors demonstrate:

Catalyst Recycling

Immobilized Co(II)-salen on silica gel retains 80% activity after 5 cycles, reducing metal waste.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Fluorophenyl)-2-nitroethanol?

The compound is commonly synthesized via the nitro-Aldol (Henry) reaction, which involves the condensation of 4-fluorobenzaldehyde with nitromethane. Key parameters include:

- Catalyst selection : DNA-based catalysts or organic bases (e.g., triethylamine) improve enantioselectivity and yield .

- Solvent systems : Polar aprotic solvents like dichloromethane or ethyl acetate enhance reaction efficiency .

- Temperature control : Reactions are typically conducted at 25–50°C to balance reactivity and side-product formation .

Characterization of the product requires NMR (¹H, ¹³C), IR spectroscopy, and HRMS to confirm structure and purity .

Q. What spectroscopic techniques are most reliable for characterizing 1-(4-Fluorophenyl)-2-nitroethanol?

- ¹H NMR : Peaks at δ 7.41–7.39 ppm (aromatic protons) and δ 5.50–4.49 ppm (ethanol backbone protons) confirm the structure .

- ¹³C NMR : Signals at δ 70.5 ppm (CH-OH) and δ 81.3 ppm (nitro-bearing carbon) are diagnostic .

- IR spectroscopy : Bands at 3445 cm⁻¹ (O-H stretch) and 1556 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- HRMS : A molecular ion peak at m/z 185.0488 ([M+H]⁺) ensures molecular formula accuracy .

Q. How can researchers assess the purity of 1-(4-Fluorophenyl)-2-nitroethanol?

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) resolves impurities.

- Melting point analysis : While not extensively documented for this compound, derivatives like 4-fluoro-2-nitrophenol (mp 75–77°C) suggest similar methods .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 1-(4-Fluorophenyl)-2-nitroethanol be resolved?

Discrepancies in NMR shifts or IR bands may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts .

- Hydration states : The presence of water may broaden O-H or nitro-group signals .

- Instrument calibration : Regular standardization with reference compounds (e.g., 3-fluoro-4-nitrophenol) ensures accuracy .

Cross-validation with computational models (DFT calculations) can predict spectral profiles and identify outliers .

Q. What strategies optimize enantioselective synthesis of 1-(4-Fluorophenyl)-2-nitroethanol?

- Chiral catalysts : Use of (R)- or (S)-BINOL derivatives or DNA-based catalysts enhances enantiomeric excess (ee) .

- Crystallography : Single-crystal X-ray diffraction (e.g., for analogous compounds like 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol) reveals stereochemical preferences .

- Kinetic resolution : Adjust reaction time and temperature to favor one enantiomer .

Q. How does 1-(4-Fluorophenyl)-2-nitroethanol interact with biological targets?

- Enzyme inhibition : Structural analogs (e.g., imidazole derivatives) inhibit cytochrome P450 or kinases via hydrogen bonding with active-site residues .

- Molecular docking : Computational tools (AutoDock, Schrödinger) model interactions with proteins, predicting binding affinities .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .

Q. What computational methods predict the reactivity of 1-(4-Fluorophenyl)-2-nitroethanol in novel reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MD simulations : Study solvent effects and transition states in reaction pathways (e.g., nitro reduction or fluorophenyl ring substitution) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Process optimization : Use continuous-flow reactors to improve mixing and heat transfer .

- Catalyst recycling : Immobilize catalysts on silica or polymers to reduce waste .

- Byproduct analysis : LC-MS identifies side products (e.g., nitroalkene derivatives), guiding pathway refinement .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data for 1-(4-Fluorophenyl)-2-nitroethanol derivatives?

- Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls .

- Structural analogs : Compare with compounds like 1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, which show similar anticancer activity but vary in solubility .

- Statistical validation : Apply ANOVA or t-tests to confirm significance across replicates .

Q. What experimental and computational approaches validate proposed reaction mechanisms?

- Isotopic labeling : Use ¹⁸O-labeled nitromethane to trace nitro-group incorporation .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .

- Computational transition-state modeling : Identify energy barriers using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.